molecular formula C10H15BrClNO B2362144 2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride CAS No. 2411277-06-8

2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride

Cat. No.: B2362144
CAS No.: 2411277-06-8
M. Wt: 280.59
InChI Key: NAANMLMUSLSRMT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride is an organic compound with the molecular formula C10H14BrNO·HCl. It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methoxy group on the aromatic ring. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methoxyphenyl)propan-2-amine;hydrochloride
  • 2-(4-Bromo-3-ethoxyphenyl)propan-2-amine;hydrochloride
  • 2-(4-Chloro-3-methoxyphenyl)propan-2-amine;hydrochloride

Uniqueness

2-(4-Bromo-3-methoxyphenyl)propan-2-amine;hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWJMXQYJHFGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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